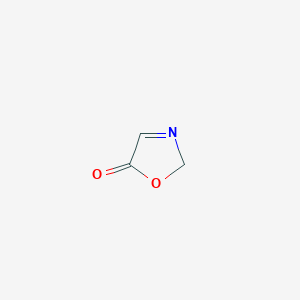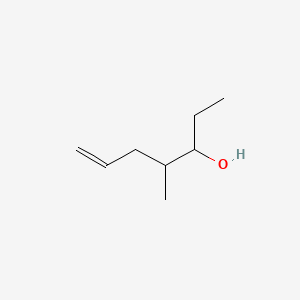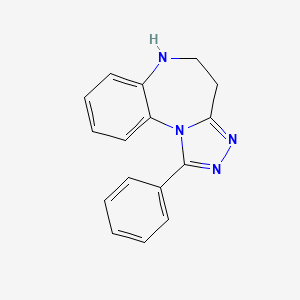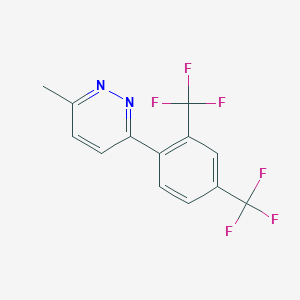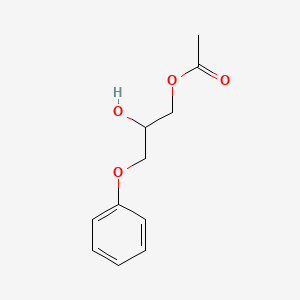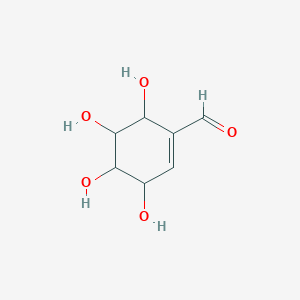
Rancinamycin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rancinamycin III is a secondary metabolite produced by the bacterium Streptomyces lincolnensis in a sulfur-depleted culture medium . It is part of the rancinamycin complex, which includes several isomeric forms of the compound. This compound is known for its significant antibiotic activity against various bacterial strains, including Proteus vulgaris, Proteus rettgeri, and Staphylococcus aureus .
Preparation Methods
Rancinamycin III is synthesized by Streptomyces lincolnensis under specific culture conditions. The bacterium is grown in a sulfur-depleted medium, which induces the production of rancinamycin compounds . The synthetic route involves the transformation of nitrosugars into cyclitol derivatives, followed by several steps of chemical reactions, including the use of 2-lithio-1,3-dithiane and sodium hydrogen carbonate . The industrial production of this compound typically involves large-scale fermentation processes using optimized culture conditions to maximize yield.
Chemical Reactions Analysis
Rancinamycin III undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic acid, sodium hydrogen carbonate, and methylene chloride . The major products formed from these reactions are different isomeric forms of rancinamycin, such as rancinamycin I and II, which are produced through acylation and dehydration reactions .
Scientific Research Applications
Rancinamycin III has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It exhibits strong antibacterial and antibiofilm activities, making it a valuable compound for combating multidrug-resistant bacterial strains . Additionally, this compound has been studied for its potential antioxidant properties and its role in the biosynthesis of other bioactive compounds . In medicine, it is being explored for its potential use as an antibiotic to treat bacterial infections.
Mechanism of Action
The mechanism of action of rancinamycin III involves its interaction with bacterial cell membranes, leading to the disruption of membrane integrity and inhibition of bacterial growth . The compound targets specific molecular pathways within the bacteria, ultimately causing cell death. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interferes with essential cellular functions, such as protein synthesis and cell wall formation .
Comparison with Similar Compounds
. These compounds share similar structures but differ in their isomeric forms and specific functional groups. For example, rancinamycin I and II are produced through acylation reactions, while rancinamycin IV is formed through dehydration . Other similar compounds include lincomycin and streptol, which are also produced by Streptomyces species and exhibit antibiotic properties . Rancinamycin III is unique in its specific isomeric form and its potent antibacterial activity against a broad spectrum of bacterial strains .
Properties
Molecular Formula |
C7H10O5 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
3,4,5,6-tetrahydroxycyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C7H10O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1-2,4-7,9-12H |
InChI Key |
KQQCGAKRCKYICB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(C(C(C1O)O)O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)

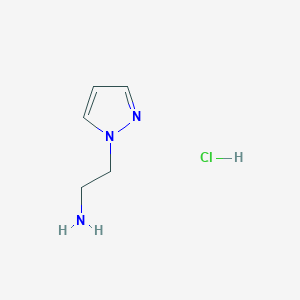
![tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)



![n-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13944468.png)

